molecular formula C14H17N3O2S B12120485 N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine

N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine

Cat. No.: B12120485
M. Wt: 291.37 g/mol
InChI Key: CXHXLGCFXFORKS-UHFFFAOYSA-N
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Description

N-(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine is a thieno[2,3-d]pyrimidine derivative characterized by a 5,6,7,8-tetrahydrobenzothiophene fused to a pyrimidine core. The 2-methyl group on the pyrimidine ring and the beta-alanine substituent at the 4-position distinguish it from other analogs.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]propanoic acid

InChI

InChI=1S/C14H17N3O2S/c1-8-16-13(15-7-6-11(18)19)12-9-4-2-3-5-10(9)20-14(12)17-8/h2-7H2,1H3,(H,18,19)(H,15,16,17)

InChI Key

CXHXLGCFXFORKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of the benzothieno-pyrimidine core can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde, followed by cyclization with a formamide derivative . The beta-alanine group can then be introduced through a subsequent reaction with an appropriate reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothieno[2,3-d]pyrimidine compounds, including N-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. In a study involving various derivatives, some were shown to be more potent than established drugs like semaxanib in inhibiting tumor growth and angiogenesis in mouse models .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are vital in treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to N-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine have demonstrated promising results in enhancing cognitive function by increasing acetylcholine levels in the brain .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that typically include cyclocondensation and substitution reactions to introduce the benzothieno and pyrimidine moieties. The characterization of synthesized compounds often utilizes techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.

Structure-Activity Relationship (SAR) Studies

Studies focusing on the structure-activity relationship of benzothieno[2,3-d]pyrimidine derivatives have revealed that modifications at specific positions can enhance biological activity. For instance, substituents on the benzothieno ring can significantly influence the potency against various biological targets .

Modification Effect on Activity
Alkyl substitutionsIncreased lipophilicity and potential bioavailability
Halogen substitutionsEnhanced binding affinity to target receptors
Functional group variationsAltered pharmacokinetics and toxicity profiles

Case Studies

Several case studies highlight the effectiveness of related compounds:

  • Case Study 1 : A derivative was tested against multiple receptor tyrosine kinases and showed significant inhibition compared to control groups in vitro and in vivo models .
  • Case Study 2 : Another study explored the effects of similar compounds on cognitive decline in Alzheimer’s models, demonstrating improved memory retention and reduced acetylcholinesterase activity .

Mechanism of Action

The mechanism of action of N-(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives are widely explored for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent variations, synthesis routes, and biological profiles.

Substituent Variations and Physicochemical Properties

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target compound Beta-alanine C₁₆H₁₈N₄O₂S* 330.41 Carboxylic acid, pyrimidine Enhanced solubility due to polar carboxylate group
Compound 5e () Benzenesulphonamide C₁₇H₁₈N₄O₂S₂ 398.48 Sulfonamide Increased hydrophobicity; potential for sulfonamide-targeted interactions
Compound 8 () 4-Methoxyphenyl, N-methyl C₁₉H₂₁N₃OS 339.45 Methoxy, methylamine Improved membrane permeability due to lipophilic methoxy group
Compound 2g () Pyridin-4-yl carboxamide C₁₈H₁₅N₅OS 357.41 Pyridine, amide Broad-spectrum antimicrobial activity via TrmD enzyme inhibition
N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide () Thiophene carboxamide C₁₅H₁₃N₃OS₂ 315.41 Thiophene, amide Electron-rich thiophene enhances π-π stacking in binding pockets
Compound 5d () p-Phenylenediamine C₁₇H₁₇N₅S 331.42 Aromatic amine High reactivity in crosslinking or redox processes

*Calculated based on structural analysis.

Structural-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., sulfonamide in 5e) enhance DNA-binding affinity and cytotoxicity .
  • Heterocyclic substituents (e.g., thiophene in ) improve target selectivity via hydrophobic interactions .
  • Polar groups (e.g., beta-alanine’s carboxylate) balance solubility and membrane penetration, critical for oral bioavailability .

Biological Activity

N-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current research findings.

Synthesis

The compound is synthesized through multi-step organic reactions involving the benzothieno and pyrimidine frameworks. The synthesis typically includes the formation of key intermediates that are further modified to yield the final product. Specific methodologies may vary, but they often involve condensation reactions and cyclization processes.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, a study evaluated several compounds similar to N-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine for their effectiveness against various bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µM)Target Bacteria
3g0.21Pseudomonas aeruginosa
3g0.83Escherichia coli

These findings suggest that modifications to the benzothieno framework can enhance antimicrobial efficacy .

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds in this class have shown anti-inflammatory effects. A study screened various derivatives for their ability to inhibit inflammatory mediators in vitro. The results indicated that some compounds significantly reduced the production of pro-inflammatory cytokines .

CNS Activity

The central nervous system (CNS) depressant activity has also been documented for related compounds. These studies involve assessing the sedative effects in animal models, where certain derivatives exhibited notable CNS depressant effects without significant toxicity .

The mechanisms underlying the biological activities of N-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interaction with Receptors : Potential interactions with neurotransmitter receptors could explain observed CNS effects.
  • Modulation of Immune Responses : Anti-inflammatory activities may result from the modulation of immune cell signaling pathways.

Case Studies

A notable case study involved the evaluation of a series of benzothieno derivatives for their antimicrobial and anti-inflammatory properties. The study found that specific modifications to the structure led to enhanced activity against resistant strains of bacteria and reduced inflammation in cellular models .

Q & A

Q. Critical parameters :

  • Temperature : Reflux (~80°C) for cyclization vs. room temperature for alkylation.
  • Solvent : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .
  • Purification : HPLC or column chromatography to isolate regioisomers .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm substituent positions and hydrogen bonding (e.g., NH peaks at δ 11.18 ppm) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 325.0 [MH⁺]) .
  • Chromatography : HPLC (C18 columns, acetonitrile/water gradients) ensures >95% purity .

Q. Advanced

  • X-ray Crystallography : Resolves ambiguities in regiochemistry for complex derivatives .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in the tetrahydrobenzothieno core .

How can regioisomerism during synthesis be addressed, and what strategies minimize byproduct formation?

Advanced
Regioisomerism arises during alkylation or substitution due to competing nucleophilic sites. Strategies include:

  • Thermodynamic Control : Prolonged reaction times favor thermodynamically stable isomers (e.g., alkylation at N1 vs. N3) .
  • Directing Groups : Electron-withdrawing substituents (e.g., nitro) guide regioselective coupling .
  • Computational Modeling : DFT calculations predict favorable reaction pathways .

Example : Alkylation of 2-oxo-thienopyrimidinones under green conditions yields >80% of the desired isomer .

What structure-activity relationships (SAR) govern the antimicrobial activity of related benzothieno-pyrimidine derivatives?

Advanced
SAR studies reveal:

  • Substituent Effects :

    CompoundSubstituentMIC (μg/mL) vs. P. aeruginosaSource
    2c5,6-dimethyl, 6-MePy8.2
    2gPyridin-4-ylBroad-spectrum activity
    2h6-MePy12.5
  • Core Modifications : Saturation of the tetrahydro ring enhances membrane permeability .

  • Amide Linkage : Beta-alanine’s flexible spacer improves target binding vs. rigid aromatic amines .

How can molecular docking studies guide the design of derivatives targeting specific enzymes (e.g., TrmD or EGFR)?

Q. Advanced

  • Target Selection : Prioritize enzymes with conserved active sites (e.g., TrmD in P. aeruginosa or EGFR kinase) .
  • Docking Workflow :
    • Prepare ligand (e.g., protonation states via Epik).
    • Grid generation around the ATP-binding pocket (Glide).
    • Pose ranking using MM-GBSA scoring .
  • Validation : Compare docking poses with co-crystallized inhibitors (e.g., Fig. 5 in shows ligand 2e overlapping with native inhibitors).

Contradictions : Some derivatives show TrmD inhibition in silico but lack in vitro activity, suggesting off-target effects .

What solvent systems are optimal for improving the solubility of this compound in biological assays?

Q. Basic

  • Polar Solvents : DMSO (for stock solutions) diluted in PBS or DMEM (<0.1% v/v) .
  • Co-solvents : Ethanol (10% v/v) enhances solubility of hydrophobic derivatives .
  • Surfactants : 0.01% Tween-80 for in vivo studies .

How do conflicting reports on mechanism of action (e.g., TrmD vs. EGFR inhibition) arise, and how can they be resolved?

Q. Advanced

  • Assay Variability : Differences in bacterial strains (e.g., ATCC 10145 vs. clinical isolates) or cell lines (HeLa vs. A549) affect results .
  • Orthogonal Assays :
    • TrmD Inhibition : Measure tRNA methylation via LC-MS .
    • EGFR Inhibition : Western blot for phosphorylated EGFR .
  • Proteomic Profiling : SILAC-based screens identify off-target interactions .

What experimental designs mitigate contradictions in biological activity data across studies?

Q. Advanced

  • Standardized Protocols :
    • Use CLSI guidelines for MIC assays .
    • Normalize cell viability assays (MTT/XTT) to vehicle controls .
  • Positive Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) .
  • Dose-Response Curves : Calculate IC₅₀ values across 8–10 concentrations to reduce variability .

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